2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
The synthesis of 2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of an iodine catalyst . This reaction proceeds through the formation of an iodinated azo-ylide dipole, which then undergoes [3+2]-cycloaddition to form the desired isoquinoline derivative.
Chemical Reactions Analysis
2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione can be compared with other isoquinoline derivatives such as:
Tetrahydroisoquinoline: Known for its use in the synthesis of various alkaloids and pharmaceuticals.
Pyrrolo[2,1-a]isoquinoline: Studied for its anticancer properties and potential therapeutic applications.
Benzimidazo[2,1-a]isoquinoline: Used in the synthesis of complex organic molecules and studied for its biological activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
69408-98-6 |
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Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-5-methoxybenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H18N2O3/c1-18(2)7-8-19-16(20)13-6-4-5-11-9-12(22-3)10-14(15(11)13)17(19)21/h4-6,9-10H,7-8H2,1-3H3 |
InChI Key |
GWVMKPSKTUDDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)OC |
Origin of Product |
United States |
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